molecular formula C23H23ClN2O4S B3577569 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3577569
M. Wt: 459.0 g/mol
InChI Key: XDPMSCYYKQPXEK-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-17-14-19(24)10-13-22(17)26(31(28,29)21-6-4-3-5-7-21)16-23(27)25-15-18-8-11-20(30-2)12-9-18/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPMSCYYKQPXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 4-chloro-2-methylaniline to form an intermediate sulfonamide. This intermediate is then reacted with 4-methoxybenzylamine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings can also participate in π-π interactions with other aromatic systems, affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the additional functional groups.

    4-chloro-2-methylaniline: Another related compound that serves as a precursor in the synthesis of the target compound.

    4-methoxybenzylamine: A compound with similar structural features used in the synthesis of the target compound.

Uniqueness

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide
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2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide

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